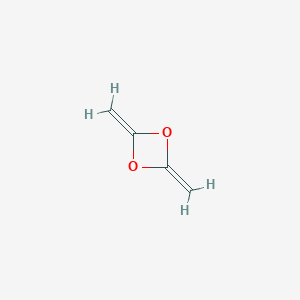

2,4-Dimethylidene-1,3-dioxetane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

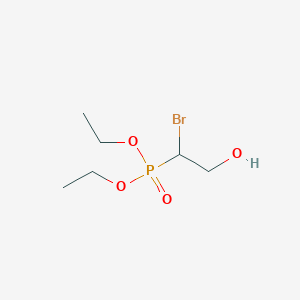

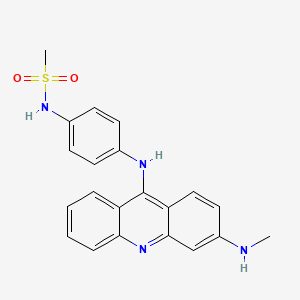

2,4-Dimethylidene-1,3-dioxetane is a heterocyclic organic compound characterized by a four-membered ring structure consisting of alternating oxygen and carbon atoms. This compound is known for its chemiluminescent properties, which means it can emit light as a result of a chemical reaction. The unique structure and properties of this compound make it a subject of interest in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 2,4-Dimethylidene-1,3-dioxetane typically involves cycloaddition reactions. One common method is the [2+2] cycloaddition of two carbonyl compounds. The reaction conditions often require low temperatures to stabilize the intermediate products. For instance, the synthesis of 3,3,4-trimethyl-1,2-dioxetane, a related compound, was achieved by a cycloaddition reaction at low temperatures, resulting in the formation of acetone and acetaldehyde with weak blue light emission .

Chemical Reactions Analysis

2,4-Dimethylidene-1,3-dioxetane undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound is known for its chemiluminescent reactions, where it emits light upon decomposition. The thermal decomposition of dioxetanes, including this compound, typically results in the formation of carbonyl compounds. Common reagents used in these reactions include molecular oxygen and hydrogen peroxide .

Scientific Research Applications

2,4-Dimethylidene-1,3-dioxetane has several scientific research applications due to its chemiluminescent properties. It is used in bioluminescence imaging, genetic engineering, and forensic serology to identify blood traces . The compound’s ability to emit light upon decomposition makes it valuable in various biological and chemical applications, including the development of chemiluminescent probes for detecting various molecules .

Mechanism of Action

The mechanism of action of 2,4-Dimethylidene-1,3-dioxetane involves the thermal decomposition of the compound, leading to the formation of excited electronic states. This process generates a high-energy intermediate that emits light as it returns to its ground state. The decomposition mechanism typically follows a two-step biradical pathway, starting with the cleavage of the peroxide bond, followed by carbon-carbon bond elongation .

Comparison with Similar Compounds

2,4-Dimethylidene-1,3-dioxetane is similar to other dioxetanes and dioxetanones, which also exhibit chemiluminescent properties. For example, 3,3,4-trimethyl-1,2-dioxetane and 3-tert-butyl-1,2-dioxetanone are related compounds that have been studied for their light-emitting properties . this compound is unique due to its specific structure and the conditions under which it decomposes to emit light.

Properties

CAS No. |

68498-71-5 |

|---|---|

Molecular Formula |

C4H4O2 |

Molecular Weight |

84.07 g/mol |

IUPAC Name |

2,4-dimethylidene-1,3-dioxetane |

InChI |

InChI=1S/C4H4O2/c1-3-5-4(2)6-3/h1-2H2 |

InChI Key |

KBJDDRPNAQWGNT-UHFFFAOYSA-N |

Canonical SMILES |

C=C1OC(=C)O1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 7-oxo-3-phenyl-7H-thiazolo[3,2-a]pyrimidine-5-carboxylate](/img/structure/B14477118.png)

![1-[(2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octan-4-yl)methoxy]dodecan-2-ol](/img/structure/B14477143.png)

![9,9-Diethyl-1,4-dioxa-7-azaspiro[4.4]nonan-8-one](/img/structure/B14477156.png)

![Trimethyl{3-[2-(prop-2-en-1-yl)oxiran-2-yl]propyl}stannane](/img/structure/B14477161.png)

![2-{[(Trimethylsilyl)oxy]methyl}prop-2-enenitrile](/img/structure/B14477179.png)